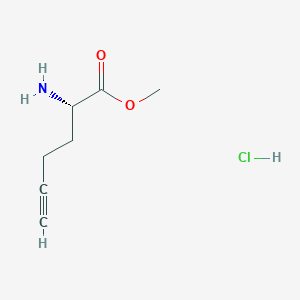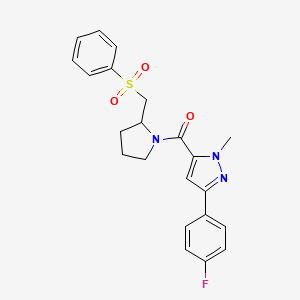
3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid” is an organic compound . It is a derivative of alanine .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The InChI code for this compound is 1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. The empirical formula of this compound is C20H21NO5 . The molecular weight is 355.38 . The compound is a solid .Scientific Research Applications
Protective Group Application in Organic Synthesis
The fluorenyl group, specifically the 9-phenyl-9-fluorenyl (PhF) derivative, has been utilized as a protecting group for amines, acids, alcohols, sulfonamides, amides, and thiols in organic synthesis. This approach facilitates the rapid and high-yield introduction of the PhF group into various substrates, showcasing its utility in protecting sensitive functional groups during synthetic procedures (Soley & Taylor, 2019).
Bioimaging and Photophysics
A water-soluble fluorene derivative has been investigated for its linear photophysical characterization and two-photon absorption (2PA) properties. This study highlights the potential of fluorene-based compounds in bioimaging, particularly for integrin-targeting, due to their high fluorescence quantum yield and strong aggregation in water. The compound demonstrated high selectivity for alpha(v)beta(3) integrin, indicating its applicability in selective imaging applications (Morales et al., 2010).
Photocatalysis
Fluorene derivatives have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids, enabling the preparation of a variety of benzylic amines and ethers from readily available materials under mild conditions. This application demonstrates the role of fluorene compounds in facilitating light-driven chemical transformations (Chen, Lu, & Wang, 2019).
Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis for the protection of amino acids. The synthesis and application of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains are described, highlighting the utility of fluorenyl derivatives in the preparation of β-peptides. This research underscores the fluorenyl group's importance in the solid-phase synthesis of peptides, providing a method for large-scale preparation (Šebesta & Seebach, 2003).
Material Modification
Research on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including fluorene derivatives, showcases the potential for using these compounds in enhancing the properties of materials. This approach leads to amine-treated polymers with increased thermal stability and promising biological activities, indicating their potential application in medical fields (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
It is known that similar compounds are often used as coupling agents in peptide synthesis , suggesting that their targets could be specific amino acids or peptides within biological systems.
Mode of Action
Based on its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids, it can be inferred that it may interact with its targets through the formation of peptide bonds, contributing to the synthesis of larger peptide structures .
Safety and Hazards
properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22H,11,14-15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLWYDRVBUVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882847-07-6 |
Source


|
| Record name | 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.4]octane-2-carbonitrile hcl](/img/structure/B2441622.png)


![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2441628.png)
![2-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441630.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2441634.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)
![N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea](/img/structure/B2441637.png)

![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)
![2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441644.png)
![Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2441645.png)